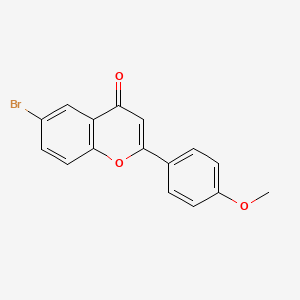

6-Bromo-4'-methoxyflavone

Description

Structure

3D Structure

Properties

CAS No. |

89112-86-7 |

|---|---|

Molecular Formula |

C16H11BrO3 |

Molecular Weight |

331.16 g/mol |

IUPAC Name |

6-bromo-2-(4-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C16H11BrO3/c1-19-12-5-2-10(3-6-12)16-9-14(18)13-8-11(17)4-7-15(13)20-16/h2-9H,1H3 |

InChI Key |

SCFZEMYVTLMMMZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 4 Methoxyflavone and Analogs

Foundational Synthetic Routes for Flavone (B191248) Core Structure

The construction of the fundamental flavone skeleton is the initial and critical phase in the synthesis of 6-Bromo-4'-methoxyflavone. Two classical and widely employed methodologies for this purpose are the oxidative cyclization of o-hydroxychalcone precursors and the Baker-Venkataraman rearrangement.

Oxidative Cyclization of o-Hydroxychalcone Precursors

A prevalent and direct method for synthesizing flavones is the oxidative cyclization of 2'-hydroxychalcones. This reaction involves an intramolecular cyclization followed by oxidation to form the flavone core. The 2'-hydroxychalcone (B22705) precursors are typically synthesized through a Claisen-Schmidt condensation of a substituted 2-hydroxyacetophenone (B1195853) with a substituted benzaldehyde.

A common and effective reagent system for this transformation is iodine in dimethyl sulfoxide (B87167) (DMSO). innovareacademics.inorganicchemistrytutor.com The reaction generally proceeds by heating the 2'-hydroxychalcone with a catalytic amount of iodine in DMSO. organicchemistrytutor.comnih.gov The iodine acts as an oxidizing agent to facilitate the cyclization and subsequent dehydrogenation to yield the flavone. The use of iodine is advantageous due to its relative mildness and efficiency. organicchemistrytutor.com

The general mechanism is believed to involve an initial intramolecular Michael addition of the phenolic hydroxyl group to the α,β-unsaturated ketone of the chalcone (B49325), forming a flavanone (B1672756) intermediate. This is then oxidized in situ to the corresponding flavone. organicchemistrytutor.com

Table 1: Examples of Oxidative Cyclization of 2'-Hydroxychalcones to Flavones using Iodine/DMSO

| Starting Chalcone | Product Flavone | Reaction Conditions | Yield (%) | Reference |

| 2'-Hydroxychalcone | Flavone | I2 (catalytic), DMSO, reflux | High | organicchemistrytutor.com |

| 2',4'-Dihydroxy-4-methoxychalcone | 7-Hydroxy-4'-methoxyflavone | I2 (1:1 mole ratio), DMSO, reflux, 3 hours | 88.31 | nih.gov |

It is important to note that the reaction conditions can sometimes lead to the formation of other flavonoidic compounds, such as flavanones and aurones, depending on the specific substrate and reagents used. nih.gov

Baker-Venkataraman Rearrangement and Related Condensation Reactions

The Baker-Venkataraman rearrangement is a powerful two-step method for the synthesis of flavones. libretexts.orgmasterorganicchemistry.comscispace.com This reaction pathway involves the conversion of a 2-acyloxyacetophenone to a 1,3-diketone, which then undergoes an acid-catalyzed cyclization to afford the flavone. libretexts.org

The first step is a base-catalyzed intramolecular acyl transfer. A 2-hydroxyacetophenone is first acylated with a substituted benzoyl chloride (e.g., 4-methoxybenzoyl chloride) to form a 2-acyloxyacetophenone. This ester is then treated with a base, such as potassium hydroxide (B78521) or sodium hydride, to promote the rearrangement to a 1,3-diketone. masterorganicchemistry.compressbooks.pub The mechanism involves the formation of an enolate which then attacks the ester carbonyl. libretexts.org

In the second step, the resulting 1,3-diketone is cyclized under acidic conditions, typically using sulfuric acid or acetic acid, to yield the flavone through dehydration. libretexts.org

Table 2: Key Steps in the Baker-Venkataraman Rearrangement for Flavone Synthesis

| Step | Reactants | Reagents | Product |

| 1. Acylation | 2-Hydroxyacetophenone, 4-Methoxybenzoyl chloride | Pyridine | 2-(4-Methoxybenzoyloxy)acetophenone |

| 2. Rearrangement | 2-(4-Methoxybenzoyloxy)acetophenone | KOH, Pyridine | 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione |

| 3. Cyclization | 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | H2SO4, Acetic Acid | 4'-Methoxyflavone |

This method is highly versatile and allows for the synthesis of a wide variety of substituted flavones by choosing the appropriately substituted 2-hydroxyacetophenone and acylating agent. pressbooks.pub

Strategies for Regioselective Bromination at the C-6 Position

The introduction of a bromine atom specifically at the C-6 position of the flavone A-ring is a crucial step in the synthesis of this compound. This is typically achieved through an electrophilic aromatic substitution reaction. However, achieving high regioselectivity can be challenging due to the presence of multiple activated positions on the flavone nucleus. nih.govwikipedia.org

Electrophilic Aromatic Substitution Reaction Conditions

The A-ring of the flavone nucleus is activated towards electrophilic substitution by the ether oxygen of the pyran ring. The directing effect of this oxygen atom favors substitution at the C-6 and C-8 positions. nih.gov The B-ring, being attached to a carbonyl group, is generally deactivated.

For 4'-methoxyflavone, the key directing groups are the ether oxygen in the C-ring, which activates the A-ring, and the carbonyl group, which deactivates the C-3 position. The 4'-methoxy group on the B-ring is an activating group for that ring, but electrophilic substitution on the A-ring is generally more facile. The competition between the C-6 and C-8 positions is a significant consideration. The outcome of the bromination is influenced by the reaction conditions, including the choice of brominating agent, solvent, and temperature. wikipedia.org

Comparative Analysis of Brominating Reagents and Methodologies

Several reagents and methods have been employed for the bromination of flavonoids, with varying degrees of success in achieving C-6 regioselectivity.

N-Bromosuccinimide (NBS): NBS is a widely used reagent for electrophilic bromination of aromatic compounds. biomedres.us It is often used in solvents like acetic acid, chloroform, or dimethylformamide (DMF). biomedres.us However, the bromination of activated flavonoids with NBS can sometimes lead to a mixture of 6-bromo and 8-bromo isomers, as well as dibrominated products (6,8-dibromo). nih.govwikipedia.org The regioselectivity can be influenced by the presence of other substituents on the flavone core. For instance, the presence of hydroxyl groups at C-5 and C-7 can significantly influence the position of bromination. nih.gov In some cases, protection of hydroxyl groups is necessary to achieve high regioselectivity. nih.gov

Bromine (Br2): Elemental bromine can also be used for the bromination of flavones, often in a solvent like acetic acid or pyridine. However, it is a harsh reagent and often leads to a complex mixture of polybrominated products, making it less suitable for selective monobromination. nih.gov

Other Brominating Agents: Other reagents such as α,β-dibromohydrocinnamic acid (DBHCA) have been developed for the mild and selective bromination of flavonoids. libretexts.org This method has shown promise in achieving selective monobromination.

Table 3: Comparative Analysis of Brominating Reagents for Flavones

| Brominating Reagent | Typical Conditions | Advantages | Disadvantages | Reference |

| N-Bromosuccinimide (NBS) | Acetic acid, DMF, or CCl4; often with a catalyst or initiator | Readily available, easier to handle than Br2 | Can lead to mixtures of isomers (C-6/C-8) and polybromination, especially in activated systems. nih.govwikipedia.org | biomedres.us |

| Bromine (Br2) | Acetic acid, Pyridine | Strong brominating agent | Often lacks selectivity, leading to polybromination and complex mixtures. nih.gov | nih.gov |

| α,β-Dibromohydrocinnamic acid (DBHCA) | In the presence of a base | Mild and selective for mono- or dibromination | Less commonly used than NBS | libretexts.org |

Achieving high regioselectivity for C-6 bromination often requires careful optimization of reaction conditions and may depend on the specific substitution pattern of the flavone analog.

Introduction and Modification of Methoxyl Groups at the C-4' Position

The 4'-methoxy substituent of the target molecule is typically introduced by utilizing a precursor that already contains this functional group. The most common strategies involve incorporating 4-methoxybenzaldehyde (B44291) or 4-methoxyacetophenone into the synthesis of the chalcone precursor.

The synthesis of these methoxylated precursors can be achieved through a Williamson ether synthesis, where the corresponding 4-hydroxy compound is treated with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base like potassium carbonate or sodium hydroxide. nih.gov

For example, 4-hydroxyacetophenone can be methylated to produce 4-methoxyacetophenone. This reaction is a standard SN2 reaction where the phenoxide ion acts as a nucleophile.

Table 4: Synthesis of 4'-Methoxy Precursors

| Precursor | Starting Material | Reagents | Reaction Type |

| 4-Methoxyacetophenone | 4-Hydroxyacetophenone | Dimethyl sulfate, Base (e.g., K2CO3) | Williamson Ether Synthesis |

| 4-Methoxybenzaldehyde | 4-Hydroxybenzaldehyde | Methyl iodide, Base (e.g., NaOH) | Williamson Ether Synthesis |

Once the 4'-methoxylated precursor is obtained, it can be used in either the Claisen-Schmidt condensation (for chalcone synthesis) or the Baker-Venkataraman rearrangement (as the acylating agent) to incorporate the methoxy (B1213986) group into the B-ring of the flavone structure.

Advanced Chemical Derivatization of Flavone Skeletons for Structure-Activity Exploration

The core structure of flavones, including this compound, offers multiple sites for chemical modification, enabling a systematic exploration of structure-activity relationships (SAR). Advanced derivatization strategies are employed to fine-tune the physicochemical properties and biological activities of the flavone skeleton. These modifications are crucial for enhancing therapeutic potential by altering factors such as lipophilicity, target binding affinity, and metabolic stability. Key strategies include the functionalization of hydroxyl groups and the introduction of new substituents onto the aromatic rings.

Lipophilicity is a critical parameter influencing the absorption, distribution, metabolism, and excretion (ADME) profile of bioactive compounds. For flavonoids, which can range from moderately to poorly water-soluble, modulating lipophilicity is a key strategy to improve bioavailability and cellular uptake. researchgate.net Esterification and etherification of the hydroxyl groups on the flavone scaffold are primary methods to achieve this.

Esterification: This process involves reacting the hydroxyl groups of a flavonoid with an acid (commonly a fatty acid) or its reactive derivative (like an acyl chloride) to form an ester linkage. nih.gov This modification typically increases the hydrophobic character of the molecule. Research has shown that conjugating flavonoids with fatty acids can facilitate cellular absorption. nih.gov For example, the esterification of 6-hydroxy-flavanone and 7-hydroxy-flavone with various fatty acids (sorbic, stearic, oleic, linoleic, and linolenic) has been successfully carried out. The reaction involves converting the fatty acids to their corresponding acyl chlorides, which then react with the flavonoid in the presence of pyridine. nih.gov While this lipophilization often enhances cytotoxic action against cancer cells, it can sometimes lead to a reduction in antioxidant activity, as the free hydroxyl groups are crucial for scavenging free radicals. nih.gov

Etherification: The synthesis of flavonoidal ethers is another effective method for structural modification. This can be achieved through various synthetic routes, including the Williamson ether synthesis. Studies have focused on synthesizing flavone-based esters and ethers to create novel derivatives with potential anti-cancer activities. nih.gov For instance, flavone-based esters and their corresponding acids have been synthesized from commercially available flavone alcohols or phenols. The process involves reacting the flavone with bromoethyl acetate (B1210297) in the presence of a base like potassium carbonate to yield the ester, which can then be hydrolyzed to the carboxylic acid. nih.gov Such modifications can significantly alter the biological profile of the parent flavone.

The following table summarizes representative examples of esterification reactions on hydroxyflavone skeletons.

| Parent Flavonoid | Reagent | Product Type | Change in Property | Reference |

| 6-Hydroxy-flavanone | Oleoyl chloride | Fatty acid ester | Increased lipophilicity, altered cytotoxicity | nih.gov |

| 7-Hydroxy-flavone | Stearoyl chloride | Fatty acid ester | Increased lipophilicity, altered cytotoxicity | nih.gov |

| Quercetin | Omega 3 & 6 fatty acids | Fatty acid ester | Increased cytotoxic action | nih.gov |

| Flavone phenol | Bromoethyl acetate | Acetate ester | Potential P450 2A6 inhibitor | nih.gov |

The introduction of nitrogen-containing functional groups, particularly through the Mannich reaction, is a widely used strategy to synthesize flavonoid derivatives with enhanced and diverse biological activities. researchgate.netnrfhh.com The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (the flavone), an aldehyde (typically formaldehyde), and a primary or secondary amine. nrfhh.com

On the flavone skeleton, the reaction is highly regioselective. For flavones with hydroxyl groups at the C-5 and C-7 positions of the A-ring, the aminomethylation preferentially occurs at the C-8 position. This is attributed to the electronic effects of the adjacent hydroxyl and carbonyl groups. nrfhh.commdpi.com A wide range of natural flavones, including baicalein, luteolin, and kaempferol, have been successfully derivatized using this method. mdpi.com

The resulting Mannich bases often exhibit improved biological profiles compared to their parent compounds. For example, Mannich base derivatives of flavones have demonstrated significant antibacterial and cytotoxic activities. researchgate.netmdpi.com The introduction of the basic amine moiety can also improve the physicochemical properties of the flavonoid, potentially leading to better solubility and bioavailability. researchgate.net In flavanones, which lack the C2-C3 double bond, the Mannich reaction can occur at both the C-8 and C-3 positions. nrfhh.com

Below is a table detailing the application of the Mannich reaction to various flavone precursors.

| Parent Flavonoid | Amine Component | Reaction Site | Resulting Bioactivity | Reference |

| Baicalein | Primary amines | C-8 | Antibacterial | mdpi.com |

| Luteolin | Primary amines | C-8 | Antibacterial | mdpi.com |

| Quercetol | Primary amines | C-8 | Antibacterial | mdpi.com |

| Chrysin | 4-Methoxybenzylamine | C-8 | Cytotoxic against MDA-MB-231 cells | researchgate.net |

| Natural Flavonoids | Dicyclohexylamine | C-8 | Anticancer | nrfhh.com |

In nature, flavonoids are most commonly found as glycosides, where one or more sugar units are attached to the aglycone core. nih.govnih.gov Glycosylation has a profound impact on the properties of flavonoids, significantly increasing their water solubility and stability, which in turn affects their absorption and metabolism. pjmonline.orgnih.gov Synthetic glycosylation is therefore a critical tool for creating flavonoid analogs with improved pharmacokinetic profiles.

Flavonoid glycosylation can result in two main types of linkages:

O-Glycosides: The sugar moiety is attached to a hydroxyl group on the flavone skeleton. This is the most common form found in nature. The reactivity of hydroxyl groups towards glycosylation generally follows the order: 7-OH ≥ 4'-OH > 3-OH > 3'-OH > 5-OH, which is dictated by their acidity. frontiersin.orgnih.gov This allows for regioselective synthesis by protecting more reactive hydroxyl groups.

C-Glycosides: The sugar is attached directly to a carbon atom of the flavone nucleus, typically at the C-6 or C-8 positions. nih.govnih.gov C-glycosides are more stable to hydrolysis than O-glycosides. nih.gov

Chemical synthesis of flavonoid glycosides often employs glycosyl donors such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide. frontiersin.org Phase-transfer catalysis is a popular method, often carried out in a chloroform-water system, to achieve glycosylation with yields ranging from 40-60%. frontiersin.org Besides chemical synthesis, microbial and enzymatic methods offer cost-effective and highly regioselective alternatives for producing flavonoid glycosides. pjmonline.org

Conjugation with carbohydrates can modulate the biological activity of the parent aglycone. While aglycones are often more potent antioxidants in vitro, the glycoside form can have enhanced bioavailability. nih.gov The structure, number, and position of the sugar moieties all play a role in the final biological effect. nih.govnih.gov

The table below provides an overview of common glycosylation strategies for flavonoids.

| Glycosylation Strategy | Common Glycosyl Donor | Target Position(s) | Key Outcome | Reference(s) |

| Chemical Synthesis (Phase-Transfer) | Acetobromoglucose | 7-OH, 4'-OH | Improved water solubility | frontiersin.org |

| Enzymatic Synthesis | UDP-glucose | Regioselective | High efficiency, environmentally friendly | pjmonline.orgnih.gov |

| Chemo-enzymatic Modification | Various activated sugars | Site-specific | Creation of novel conjugates | creative-biolabs.com |

| C-Glycosylation | Acetobromoglucose (low yield) | C-6, C-8 | Increased stability to hydrolysis | oup.com |

Advanced Spectroscopic and Analytical Characterization of 6 Bromo 4 Methoxyflavone

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are paramount in the pharmaceutical and chemical sciences for the separation, identification, and quantification of individual components within a mixture. For a compound like 6-Bromo-4'-methoxyflavone, these methods are crucial for assessing its purity profile and for its isolation from reaction mixtures or natural sources.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like flavonoids. A reversed-phase HPLC (RP-HPLC) method is typically developed for the purity assessment of this compound due to the non-polar nature of the stationary phase being well-suited for the separation of moderately polar compounds.

Method Development: The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any potential impurities or degradation products. A typical starting point for a compound like this compound would involve a C18 column as the stationary phase, with a mobile phase consisting of a mixture of an aqueous component (often with a pH-modifying acid like formic or acetic acid to ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good resolution. Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where the flavone (B191248) structure exhibits maximum absorbance, typically in the range of 254-370 nm.

Validation: Once an optimal method is developed, it must be validated to ensure its reliability, accuracy, and precision for its intended purpose. Validation is performed according to the guidelines of the International Council for Harmonisation (ICH). The key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Below is an interactive data table summarizing the validation parameters for a hypothetical optimized HPLC method for the analysis of this compound.

| Parameter | Specification | Result |

| Specificity | The peak for this compound should be well-resolved from any impurities or degradation products. | The method demonstrates good resolution, with no interference at the retention time of the analyte peak. |

| Linearity (r²) | The correlation coefficient should be ≥ 0.999. | 0.9995 |

| Range | The range over which the method is linear, accurate, and precise. | 1 - 100 µg/mL |

| Accuracy (% Recovery) | Typically between 98.0% and 102.0%. | 99.5% - 101.2% |

| Precision (RSD%) | ||

| - Repeatability | RSD ≤ 2.0% | 0.85% |

| - Intermediate Precision | RSD ≤ 2.0% | 1.25% |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. | 0.1 µg/mL |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | 0.3 µg/mL |

| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters. | The method is robust to minor changes in mobile phase composition (±2%) and column temperature (±2°C). |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Flavonoids, including this compound, are generally non-volatile due to their polarity and relatively high molecular weight. Therefore, a derivatization step is necessary to increase their volatility and thermal stability, making them amenable to GC-MS analysis.

Derivatization: The most common derivatization technique for compounds containing hydroxyl groups, such as flavonoids, is silylation. This process involves the replacement of the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. For this compound, any residual hydroxyl groups would be targeted by this reaction. In the case of a fully substituted flavone, derivatization may not be necessary if the compound is sufficiently volatile and thermally stable. However, for comprehensive analysis and to ensure compatibility with GC-MS, derivatization is a standard approach.

GC-MS Analysis: The resulting TMS derivative of this compound would then be injected into the GC-MS system. The separation occurs in a capillary column, typically with a non-polar stationary phase. The mass spectrometer serves as a highly specific detector, providing information about the molecular weight and fragmentation pattern of the derivatized compound, which aids in its unequivocal identification.

The following table presents hypothetical data for the GC-MS analysis of the TMS derivative of a related flavonoid, which can be extrapolated for this compound's derivative.

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Injector Temperature | 280 °C |

| Oven Temperature Program | Initial 150 °C, ramp to 300 °C at 10 °C/min, hold for 10 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-600 |

| Expected Molecular Ion (M+) of TMS derivative | Dependent on the number of TMS groups added. |

| Key Fragmentation Ions | Characteristic fragments resulting from the loss of methyl groups, TMS groups, and retro-Diels-Alder fragmentation of the flavone core. |

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For neutral compounds like many flavonoids, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is employed.

MEKC Method: In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte at a concentration above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase. Neutral analytes, like this compound, partition between the aqueous buffer and the hydrophobic interior of the micelles. This differential partitioning, combined with the electroosmotic flow, allows for the separation of neutral molecules.

The development of a MEKC method would involve optimizing parameters such as the type and concentration of the surfactant, the pH and concentration of the buffer, the applied voltage, and the capillary temperature to achieve the desired separation.

The table below outlines typical parameters for the analysis of flavonoids using MEKC, which would be applicable for the analysis of this compound.

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm i.d., effective length 40 cm |

| Background Electrolyte (BGE) | 25 mM Borate buffer, pH 9.2, containing 50 mM SDS |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 s) |

| Detection | Diode Array Detector (DAD) at 254 nm and 340 nm |

| Expected Migration Time | Dependent on the partitioning coefficient of the analyte into the micelles. |

Structure Activity Relationship Sar Studies of 6 Bromo 4 Methoxyflavone and Its Derivatives

Influence of Halogen Substituents on Biological Activities

The introduction of halogens into the flavonoid structure is a common strategy to enhance biological activity and modify physicochemical properties such as lipophilicity. researchgate.net

The bromine atom at the C-6 position of the flavone (B191248) A-ring plays a pivotal role in the interaction of 6-bromo-4'-methoxyflavone with central benzodiazepine (B76468) receptors (BZR), which are allosteric modulatory sites on the GABA(A) receptor complex. Research has identified 6-bromoflavone (B74378) as a high-affinity ligand for these receptors, with a binding affinity (Ki) of 70 nM. nih.gov This interaction is associated with significant anxiolytic activity. nih.gov

Further studies on analogs like 6-bromo-3'-nitroflavone (B1146107) confirm the importance of the 6-bromo substituent for high-affinity binding to benzodiazepine receptors. This analog demonstrates potent anxiolytic-like effects at low doses, which are reversible by the specific BZR antagonist flumazenil. nih.gov The pharmacological profile of these 6-bromo derivatives suggests they may act as partial agonists at the benzodiazepine receptor site. nih.gov

In the context of enzyme modulation, halogenation at the C-6 position has been shown to be beneficial for the inhibition of certain kinases. For instance, the presence of bromine or chlorine at position 6 of the A-ring is considered advantageous for the inhibition of casein kinase 2 (CK-2). nih.gov

Comparative studies of halogenated flavonoids indicate that the nature and position of the halogen atom significantly influence the type and magnitude of biological activity. Generally, the introduction of a halogen enhances the potency of the flavonoid core. researchgate.net

In studies on anticancer and antiangiogenic activities, brominated flavones have often demonstrated superior activity compared to their chlorinated and fluorinated counterparts. nih.govreading.ac.uk For example, in the evaluation of chromene–chalcone (B49325) hybrids, brominated compounds exhibited greater antitumor activity than chlorinated or fluorinated analogs. nih.gov Similarly, in the context of antibacterial properties, the activity of halogenated tricyclic flavonoids was found to increase in an ascending order from fluorine to iodine, suggesting that the size of the halogen atom is a more critical factor than its polarity or electronic effects. researchgate.netnih.gov

The table below summarizes the comparative effects of different halogen substitutions on the biological activities of flavone derivatives based on various studies.

| Compound Class | Halogen Substituent | Position | Observed Biological Activity | Key Finding |

| Tricyclic Flavonoids | F, Cl, Br, I | B-ring | Antibacterial (S. aureus, E. coli) | Activity increases F < Cl < Br < I, suggesting size is a key factor. researchgate.netnih.gov |

| Chromene-Chalcone Hybrids | F, Cl, Br | Various | Antitumor | Brominated compounds showed superior activity over chlorinated and fluorinated ones. nih.gov |

| Flavones | Br, Cl | C-6, C-8 | CK-2 Inhibition | Halogenation at these positions is beneficial for kinase inhibition. nih.gov |

| Dihydroxy Phenyl Flavones | Cl, Br | C-4' | Antiangiogenic | Both 4'-chloro and 4'-bromo derivatives showed significant inhibition of endothelial cell tube formation. reading.ac.uk |

Effects of Methoxyl Substitution at C-4' on Pharmacological Profiles

The methoxy (B1213986) group at the C-4' position of the B-ring significantly influences the pharmacological profile of the flavone, primarily by affecting its metabolic stability and interaction with enzymes. While methoxylation can enhance the lipophilicity of a compound, its effect on biological activity is complex and target-dependent.

Elucidation of Key Molecular Features Governing Biological Potency

The biological potency of this compound and its derivatives is governed by a combination of specific structural features that dictate their interaction with biological targets.

The flavone nucleus serves as a privileged scaffold for binding to the benzodiazepine site of the GABA(A) receptor. nih.gov Several structural determinants are critical for high-affinity binding:

Planar Aromatic System: The planarity of the flavone ring system is considered essential for effective interaction.

C-6 Halogenation: As established, a bromine atom at the C-6 position significantly enhances binding affinity. 6-Bromoflavone binds with a Ki of 70 nM. nih.gov

B-Ring Substitution: Substitutions on the B-ring modulate affinity. While this compound's specific affinity is a subject of detailed study, research on related compounds shows that the nature of the substituent at the 4' position can influence potency. For instance, general SAR studies on flavonoids have shown that hydroxylation at the C-2' position can increase affinity, whereas methoxylation at the same position leads to a loss of affinity for the benzodiazepine site. mdpi.com

Lack of C-3 Hydroxyl Group: Unlike flavonols, flavones lack a hydroxyl group at the C-3 position. This absence is often favorable for GABA(A) receptor binding.

The table below summarizes the influence of various substituents on the binding affinity of flavones to the GABA(A) receptor's benzodiazepine site.

| Position | Substituent | Effect on Binding Affinity | Reference |

| C-6 | Bromine (Br) | Strong Increase | nih.gov |

| C-5, C-7 | Hydroxyl (OH) | Increase | mdpi.com |

| C-6, C-8 | Methoxyl (OCH₃) | Increase | mdpi.com |

| C-2' | Hydroxyl (OH) | Increase | mdpi.com |

| C-2' | Methoxyl (OCH₃) | Decrease | mdpi.com |

Flavones, including this compound, can act as potent enzyme inhibitors through competitive binding at the enzyme's active site. Their mechanism often involves mimicking the structure of the endogenous substrate.

A well-studied example is the inhibition of aromatase (cytochrome P450 19A1). Flavones are competitive inhibitors of aromatase with respect to the androgen substrate. nih.gov Molecular modeling and mutagenesis studies have shown that flavones bind to the aromatase active site in an orientation where their A and C rings mimic the D and C rings of the androgen substrate, respectively. This structural mimicry allows them to occupy the active site and prevent the conversion of androgens to estrogens. nih.gov

Conversely, some methoxylated flavones can also act as enzyme inducers. Studies have shown that certain methoxyflavones can induce the expression of CYP1 family enzymes. This induction occurs at the transcriptional level and can lead to an increased metabolism of the flavone itself or other co-administered substances. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their measured biological activity. For this compound and its analogs, this involves developing models that can predict their efficacy based on specific structural features. The fundamental principle is that the variations in the biological activity of a group of structurally related compounds, like derivatives of this compound, are dependent on the changes in their molecular properties.

The general workflow of a QSAR study on these flavones would involve:

Data Set Compilation: Gathering a collection of this compound derivatives with their experimentally determined biological activities (e.g., cytotoxicity against a cancer cell line, enzyme inhibition).

Molecular Descriptor Calculation: Generating a wide array of numerical descriptors that characterize the physicochemical properties of each molecule.

Model Development: Employing statistical and machine learning methods to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: Rigorously testing the model's predictive power and robustness.

Descriptor Selection and Validation for Predictive Models

The success of a QSAR model hinges on the selection of appropriate molecular descriptors and rigorous validation of the resulting model. Descriptors are numerical representations of a molecule's properties and can be categorized into several classes:

1D Descriptors: These are the simplest descriptors and include properties like molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices, connectivity indices, and counts of specific structural fragments. For instance, the presence and position of the bromine and methoxy groups on the flavone scaffold are critical 2D descriptors.

3D Descriptors: These are calculated from the 3D conformation of the molecule and encompass steric and electronic properties such as molecular volume, surface area, and dipole moment.

The process of selecting the most relevant descriptors is crucial to avoid overfitting and to build a model with good predictive ability. Techniques like genetic algorithms, stepwise regression, and principal component analysis are often employed for this purpose. jcpjournal.orgnih.gov

Validation is an indispensable step to ensure the reliability and predictive power of a QSAR model. researchgate.net It assesses the model's ability to make accurate predictions for new, untested compounds. Key validation techniques include:

Internal Validation: This is typically performed using the training set of data. A common method is leave-one-out cross-validation (LOO-CV) , where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the dataset. The cross-validated correlation coefficient (q²) is a key metric, with a value greater than 0.5 generally considered acceptable. nih.gov

External Validation: This involves splitting the initial dataset into a training set (used to build the model) and a test set (used to evaluate the model's predictive performance on "unseen" data). The predictive correlation coefficient (R²pred) is calculated for the test set, and a value greater than 0.6 is often considered indicative of a good predictive model. nih.govnih.gov

Y-scrambling: This technique involves randomly shuffling the biological activity data while keeping the descriptor matrix unchanged. A new QSAR model is then developed. A low correlation coefficient for the scrambled model confirms that the original model is not a result of chance correlation.

A robust QSAR model for this compound derivatives would need to demonstrate strong performance across these validation metrics, ensuring its utility in predicting the activity of novel analogs.

Application of Machine Learning Techniques (e.g., MLR, ANN, SVM) in QSAR Development

Machine learning has become an integral part of QSAR modeling, offering powerful algorithms to handle complex and non-linear relationships between molecular descriptors and biological activity. nih.gov For a series of compounds like the derivatives of this compound, these techniques can provide more accurate and predictive models compared to traditional statistical methods.

Multiple Linear Regression (MLR):

MLR is one of the simplest and most interpretable QSAR methods. mdpi.comnih.gov It aims to establish a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables). The resulting equation is easy to understand, and the coefficients of the descriptors can provide insights into which molecular properties are most influential. For instance, a positive coefficient for a descriptor related to lipophilicity would suggest that increasing lipophilicity enhances the biological activity of the this compound derivatives.

Table 1: Example of a Hypothetical MLR Equation for the Cytotoxicity of this compound Derivatives

| Parameter | Description | Coefficient |

| Intercept | Baseline activity | 2.5 |

| LogP | Lipophilicity | +0.3 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 |

| nHBd | Number of Hydrogen Bond Donors | -0.2 |

This is a hypothetical example to illustrate the structure of an MLR model. The coefficients are not based on actual experimental data for this compound.

Artificial Neural Networks (ANN):

ANNs are computational models inspired by the structure and function of biological neural networks. nih.govtandfonline.com They are capable of modeling complex, non-linear relationships between descriptors and activity. An ANN consists of interconnected nodes (neurons) organized in layers: an input layer (for descriptors), one or more hidden layers, and an output layer (for the predicted activity). The connections between neurons have associated weights that are adjusted during a "training" process. While ANNs can be highly predictive, their "black box" nature can make it challenging to interpret the direct influence of individual descriptors. researchgate.net

Support Vector Machines (SVM):

SVM is another powerful machine learning algorithm used for both classification (e.g., active vs. inactive) and regression (predicting a continuous activity value) in QSAR studies. nih.govnih.gov For regression, SVM aims to find a hyperplane that best fits the data by maximizing the margin around it. SVM can handle high-dimensional data and is effective in modeling non-linear relationships through the use of kernel functions. Like ANNs, SVM models can be highly accurate but may offer less direct interpretability compared to MLR.

The choice of the most appropriate machine learning technique depends on the nature of the dataset and the specific goals of the QSAR study. Often, multiple methods are employed and their predictive performances are compared to select the most robust and reliable model for guiding the synthesis and evaluation of new this compound derivatives.

Mechanistic Investigations of 6 Bromo 4 Methoxyflavone S Biological Activities in Preclinical Research

Anticancer and Antiproliferative Mechanistic Pathways

The anticancer properties of 6-bromo-4'-methoxyflavone are attributed to its ability to interfere with key processes of cancer cell growth and survival. Research has pointed towards its influence on cell cycle regulation, induction of programmed cell death (apoptosis), modulation of detoxification enzymes, and prevention of DNA damage.

Cell Cycle Regulation and Arrest Mechanisms

One of the primary mechanisms by which flavonoids, including this compound, exert their antiproliferative effects is through the disruption of the normal cell cycle progression in cancer cells. While direct studies on this compound are limited, research on the closely related compound, 6-methoxyflavone (B191845), provides significant insights into this process.

Studies on 6-methoxyflavone have demonstrated its ability to inhibit the proliferation of HeLa cervical cancer cells by inducing S-phase arrest. nih.govnih.gov This arrest is mediated through the CCNA2/CDK2/p21CIP1 signaling pathway. nih.govnih.gov Specifically, 6-methoxyflavone has been shown to downregulate the expression of cyclin A2 (CCNA2) and cyclin-dependent kinase 2 (CDK2), both of which are crucial for the transition from the G1 to the S phase and for DNA replication. nih.govnih.gov Concurrently, it upregulates the expression of the cyclin-dependent kinase inhibitor p21CIP1, which further halts the cell cycle. nih.govnih.gov Molecular docking studies have indicated a strong affinity and inhibitory effect of 6-methoxyflavone on CDK2, suggesting a direct interaction. nih.govnih.gov Given the structural similarity, it is plausible that this compound employs a comparable mechanism to induce cell cycle arrest in cancer cells.

Table 1: Effect of 6-Methoxyflavone on Cell Cycle Regulatory Proteins in HeLa Cells

| Protein | Effect of 6-Methoxyflavone Treatment | Implication for Cell Cycle |

| Cyclin A2 (CCNA2) | Downregulation | Inhibition of S-phase progression |

| CDK2 | Downregulation | Inhibition of G1/S transition and DNA replication |

| p21CIP1 | Upregulation | Halting of the cell cycle |

Apoptosis Induction Pathways and Molecular Triggers

In addition to halting the cell cycle, this compound is believed to induce apoptosis, or programmed cell death, in cancer cells. The intrinsic and extrinsic pathways are the two major routes to apoptosis. While direct evidence for this compound is still emerging, studies on other brominated flavonoids and polymethoxyflavones offer valuable clues.

For instance, a synthetic brominated chalcone (B49325), 6'-benzyloxy-4-bromo-2'-hydroxychalcone, has been shown to be a potent inducer of apoptosis in human leukemia cells. nih.gov This compound activates the extrinsic apoptosis pathway, which is initiated by the activation of cell surface death receptors. nih.gov This leads to the activation of initiator caspases, such as caspase-8, which in turn activate executioner caspases, ultimately leading to cell death. nih.gov This process was also associated with the generation of reactive oxygen species (ROS), which can act as secondary messengers to amplify the apoptotic signal. nih.gov

Furthermore, studies on polymethoxylated flavones (PMFs) have demonstrated their ability to induce apoptosis in breast cancer cells through a calcium-dependent mechanism. nih.govresearchwithrutgers.com These compounds cause a sustained increase in intracellular calcium levels, leading to the activation of Ca(2+)-dependent apoptotic proteases like µ-calpain and caspase-12. nih.govresearchwithrutgers.com

It is hypothesized that this compound may trigger apoptosis through a combination of these mechanisms, potentially involving both the extrinsic, death receptor-mediated pathway and intrinsic, mitochondria-related pathways influenced by cellular stress signals like ROS and calcium influx.

Modulation of Detoxification Enzymes (e.g., Quinone Reductase, Glutathione (B108866) S-Transferase)

Flavonoids are known to modulate the activity of phase II detoxification enzymes, which play a crucial role in protecting cells from carcinogens and oxidative stress. These enzymes, including quinone reductase (QR) and glutathione S-transferase (GST), catalyze the detoxification of a wide range of harmful substances.

Quinone Reductase (QR): QR is an enzyme that catalyzes the two-electron reduction of quinones, thereby preventing the formation of reactive oxygen species and subsequent cellular damage. Methoxy-substituted flavonoids have been shown to be potent inducers of QR activity. nih.gov The methoxy (B1213986) groups are thought to increase the lipophilicity of the flavonoids, enhancing their ability to enter cells and interact with the molecular targets that regulate QR expression. nih.gov While specific data for this compound is not available, its methoxylated structure suggests it may also possess the ability to induce QR activity, contributing to its chemopreventive potential.

Glutathione S-Transferase (GST): GSTs are a family of enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic compounds, rendering them less toxic and more easily excreted. nih.govmdpi.com Phytochemicals, including flavonoids, can either induce or inhibit GST activity, depending on the specific compound and cellular context. nih.gov Induction of GST is generally considered a protective mechanism against carcinogens. nih.gov Given that many flavonoids modulate GST activity, it is plausible that this compound could also influence this detoxification pathway, although further research is needed to confirm this. researchgate.netfrontiersin.org

Inhibition of Carcinogen-DNA Adduct Formation

A critical step in the initiation of cancer is the formation of covalent bonds between carcinogens and DNA, known as DNA adducts. nih.gov These adducts can lead to mutations and genomic instability if not repaired. nih.gov Many natural dietary compounds have been shown to inhibit the formation of carcinogen-DNA adducts. nih.gov

While direct studies on this compound are lacking, the known mechanisms of action of other flavonoids suggest potential pathways for this activity. By inducing phase II detoxification enzymes like GST, this compound could enhance the detoxification and elimination of carcinogens before they have a chance to interact with DNA. Furthermore, the antioxidant properties of flavonoids can help to scavenge reactive oxygen species that can damage DNA and contribute to adduct formation.

Antimicrobial Mechanistic Studies

In addition to its anticancer potential, this compound has been investigated for its antimicrobial properties. The primary mechanism believed to be responsible for its antibacterial and antifungal activity is the disruption of microbial cell membrane integrity.

Membrane Integrity Disruption and Permeability Alterations

The cell membrane is a critical barrier for microorganisms, maintaining cellular homeostasis and protecting against external threats. Disruption of this barrier is a common mechanism of action for many antimicrobial compounds. Studies on flavonoids and related compounds have shown that they can interfere with the structure and function of microbial membranes. researchgate.net

The lipophilic nature of this compound, enhanced by the presence of the methoxy group and the bromine atom, is thought to facilitate its insertion into the lipid bilayer of microbial cell membranes. mdpi.comnih.gov This insertion can disrupt the packing of phospholipids, leading to increased membrane fluidity and permeability. nih.govgardp.org The consequence of this is the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately leading to cell death. researchgate.net This mechanism is supported by studies on other antimicrobial flavonoids and coumarins, which have been shown to cause significant damage to the cell membranes of various foodborne pathogens. researchgate.net

Table 2: Investigated Biological Activities and Postulated Mechanisms of this compound and Related Compounds

| Biological Activity | Postulated Mechanism | Key Molecular Targets/Processes | Related Compounds Studied |

| Anticancer | Cell Cycle Arrest | CCNA2, CDK2, p21CIP1 | 6-Methoxyflavone |

| Apoptosis Induction | Caspase-8, ROS, Intracellular Ca2+ | 6'-Benzyloxy-4-bromo-2'-hydroxychalcone, Polymethoxyflavones | |

| Detoxification Enzyme Modulation | Quinone Reductase, Glutathione S-Transferase | Methoxylated Flavonoids | |

| Inhibition of DNA Adduct Formation | Detoxification of Carcinogens | Dietary Flavonoids | |

| Antimicrobial | Membrane Disruption | Microbial Cell Membrane Integrity and Permeability | Antimicrobial Flavonoids and Coumarins |

Inhibition of Essential Macromolecular Biosynthesis

The impact of this compound on the fundamental processes of macromolecular biosynthesis, including the synthesis of DNA, RNA, and proteins, has not yet been extensively detailed in preclinical research. However, the broader class of flavonoids, to which this compound belongs, has been recognized for its potential to interfere with these vital cellular processes.

Flavonoids are a diverse group of polyphenolic compounds found ubiquitously in plants, and many have been investigated for their wide range of biological activities. Certain flavonoids have been observed to inhibit DNA and RNA synthesis, which can be a key mechanism behind their antimicrobial and anticancer properties. The proposed mechanisms for this inhibition often involve the intercalation of the flavonoid molecule into the DNA helix or the inhibition of enzymes crucial for nucleic acid synthesis.

Topoisomerase Inhibition (e.g., DNA Topoisomerase IV)

The potential for this compound to act as a topoisomerase inhibitor, particularly against enzymes like DNA Topoisomerase IV, remains an area requiring specific investigation. Topoisomerases are essential enzymes that manage the topological states of DNA, and their inhibition can lead to disruptions in DNA replication and cell division, making them a key target for antimicrobial and anticancer drugs.

Studies on other flavonoid derivatives have demonstrated their capacity to inhibit topoisomerase enzymes. For instance, certain glycosylated flavones have been identified as selective inhibitors of Escherichia coli Topoisomerase IV. nih.govcaldic.com These compounds were found to promote DNA cleavage mediated by the enzyme, a hallmark of topoisomerase poisons. nih.govcaldic.com The inhibitory activity of these flavonoids was specific to Topoisomerase IV, with no significant effect on DNA gyrase or mammalian topoisomerase II. nih.govcaldic.com

However, it is important to note that these findings are not directly transferable to this compound. The specific substitution pattern of a flavonoid, including the presence and position of bromine and methoxy groups, plays a crucial role in determining its biological activity and target specificity. As such, dedicated preclinical studies are necessary to ascertain whether this compound exhibits any inhibitory activity against DNA Topoisomerase IV or other topoisomerases. Without such direct evidence, its role as a topoisomerase inhibitor remains speculative.

Investigation of Antibacterial and Antifungal Spectrum of Activity

The antimicrobial properties of derivatives of this compound have been explored in preclinical studies, revealing a spectrum of activity against various bacterial and fungal strains. A study focusing on a series of 6-bromo-4-methoxy-4'-(substituted phenyl) iminoflavones provides valuable insight into the potential antimicrobial efficacy of this structural class. jocpr.comderpharmachemica.comjocpr.com

The investigation assessed the antibacterial activity of these iminoflavone derivatives against both Gram-positive and Gram-negative bacteria. The results, as summarized in the table below, indicate that these compounds exhibit notable activity.

| Compound Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria |

|---|---|---|

| Iminoflavone Derivatives | Active against S. aureus and S. pyrogenes | Active against E. coli and P. aeruginosa |

In addition to their antibacterial effects, the antifungal activity of these 6-bromo-4-methoxy-4'-(substituted phenyl) iminoflavone derivatives was evaluated against pathogenic fungi. The findings demonstrate that these compounds also possess antifungal properties.

| Compound Derivative | Fungal Strains | Activity Level |

|---|---|---|

| 3a, 3b, 3e, 3f, 3h, 3i | A. clavatus and C. albicans | Good |

| 3c, 3d, 3g | A. clavatus and C. albicans | Moderate |

It is crucial to emphasize that this research was conducted on iminoflavone derivatives of this compound. While these findings are promising and suggest that the core structure of this compound may contribute to antimicrobial activity, further studies on the parent compound are necessary to fully elucidate its specific antibacterial and antifungal spectrum.

Antioxidant Mechanistic Insights

Radical Scavenging Mechanisms and Reactive Oxygen Species Neutralization

While specific in vitro antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays for this compound are not extensively reported in the available literature, the general antioxidant mechanisms of flavonoids are well-established. Flavonoids are known to exert their antioxidant effects through several mechanisms, primarily by acting as radical scavengers and neutralizing reactive oxygen species (ROS).

The radical scavenging activity of flavonoids is largely attributed to their chemical structure, particularly the presence and arrangement of hydroxyl groups on their aromatic rings. These hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing oxidative damage to cellular components like lipids, proteins, and DNA. The resulting flavonoid radical is relatively stable due to the delocalization of the unpaired electron around the aromatic system, making it less reactive than the initial free radical.

Flavonoids can neutralize a variety of ROS, including superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and peroxyl radicals (ROO•). By scavenging these reactive species, flavonoids help to mitigate oxidative stress, a condition implicated in the pathophysiology of numerous diseases.

Although quantitative data from specific antioxidant assays for this compound are lacking, its flavonoid structure suggests that it may possess similar radical scavenging and ROS neutralizing properties. The presence of the methoxy group at the 4'-position could also influence its antioxidant potential. However, without direct experimental evidence, the precise antioxidant capacity of this compound remains to be determined.

Protection against Hypobromous Acid (HOBr)-Mediated Oxidation

There is currently a lack of specific preclinical research investigating the protective effects of this compound against oxidation mediated by hypobromous acid (HOBr). HOBr is a potent oxidizing agent produced by the enzymatic activity of myeloperoxidase in neutrophils, playing a role in the immune response against pathogens. However, excessive or misplaced production of HOBr can lead to oxidative damage to host tissues.

The potential for flavonoids and other antioxidants to counteract HOBr-mediated damage is an area of growing interest. The mechanisms by which a compound might offer protection against HOBr could involve direct scavenging of the acid or inhibition of the enzymes responsible for its production.

Neurobiological Modulatory Mechanisms

Direct preclinical investigations into the neurobiological modulatory mechanisms of this compound are limited. However, studies on closely related brominated and methoxylated flavones provide insights into the potential neuropharmacological activities of this class of compounds.

A notable study on a structurally similar compound, 6-bromo-3'-nitroflavone (B1146107), has demonstrated its potential as a modulator of the central nervous system. This synthetic flavone (B191248) derivative was found to exhibit anxiolytic-like effects in preclinical models. nih.gov The mechanism underlying this activity was attributed to its interaction with benzodiazepine (B76468) receptors, where it appeared to act as a partial agonist. nih.gov This suggests that the bromo-flavone scaffold could be a promising framework for the development of novel agents targeting the GABAergic system.

Furthermore, research on 6-methoxyflavone has indicated its potential neuroprotective properties. In a preclinical model of chronic ethanol-induced cognitive impairment, 6-methoxyflavone demonstrated the ability to reverse cognitive deficits. The proposed mechanisms for this effect include the modulation of neurotransmitter levels, specifically dopamine (B1211576) and noradrenaline, in brain regions associated with learning and memory, such as the hippocampus and frontal cortex.

While these findings on related compounds are informative, it is essential to exercise caution when extrapolating these results to this compound. The specific position of the bromo and methoxy groups, as well as the presence of other substituents, can significantly influence the pharmacological profile of a flavonoid. Therefore, dedicated studies are required to elucidate the specific neurobiological modulatory mechanisms of this compound and to determine its potential effects on neurotransmitter systems and neuronal function.

Allosteric Modulation and Ligand Binding to GABA(A) Receptors

There is currently no published preclinical research detailing the allosteric modulation or ligand binding properties of this compound at GABA(A) receptors. Studies on similar compounds, such as 6-bromoflavone (B74378), have identified it as an agonist at the benzodiazepine site of GABA(A) receptors. nih.gov Additionally, 6-methoxyflavone has been characterized as a positive allosteric modulator of GABA responses at specific human recombinant GABA(A) receptor subtypes. nih.govresearchgate.net However, these findings cannot be directly extrapolated to this compound, as minor structural changes, like the addition of a bromo group, can significantly alter a compound's pharmacological profile.

Investigation of Neuroprotective Pathways (e.g., Inhibition of Parthanatos)

No studies were found that investigate the neuroprotective activities of this compound, specifically concerning the inhibition of parthanatos. Parthanatos is a form of regulated cell death involving the overactivation of the nuclear enzyme PARP-1. nih.gov Research has identified the related compound, 4'-methoxyflavone, as a neuroprotective inhibitor of this pathway, showing it can reduce the accumulation of poly (ADP-ribose) polymer and protect neurons from excitotoxicity. nih.gov The potential for this compound to act on this pathway remains uninvestigated.

Anti-inflammatory Mechanistic Pathways

Detailed investigations into the anti-inflammatory mechanisms of this compound are also absent from the current scientific literature.

No preclinical data is available on how this compound might regulate the Nrf2 and NF-κB signaling cascades, which are crucial in the inflammatory response. The Nrf2 pathway is a key regulator of cellular antioxidant responses, while the NF-κB pathway is a pivotal mediator of pro-inflammatory gene expression. frontiersin.orgnih.govnih.gov The interplay between these pathways is a significant area of anti-inflammatory drug research, but the role of this compound within this network has not been explored.

The inhibitory activity of this compound against cyclooxygenase (COX-1 and COX-2) enzymes has not been reported in preclinical studies. COX enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs) and play a critical role in the synthesis of prostaglandins. mdpi.comnih.gov While various flavonoids have been assessed for their COX inhibition potential, a specific profile for this compound is not available.

Computational Chemistry and Molecular Modeling of 6 Bromo 4 Methoxyflavone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape, electronic charge distribution, and reactivity. These methods, particularly Density Functional Theory (DFT), are routinely used to provide insights that are complementary to experimental data.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A primary application of DFT in computational chemistry is the optimization of molecular geometry, which involves finding the lowest energy arrangement of atoms in a molecule. This optimized geometry corresponds to the most stable conformation of the molecule and is crucial for understanding its physical and chemical properties. However, no specific studies employing DFT for the geometry optimization of 6-Bromo-4'-methoxyflavone have been reported in the available scientific literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A literature search did not yield any studies that have performed a HOMO-LUMO analysis specifically for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding within a molecule. It provides a detailed picture of the Lewis-like chemical bonding structure, including lone pairs and bond orbitals, and quantifies the stabilizing interactions between filled and vacant orbitals. This analysis is valuable for understanding hyperconjugative interactions and charge transfer within a molecule. Regrettably, there are no published NBO analyses specifically for this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule (ligand) binds to the active site of a protein (receptor).

Identification of Potential Novel Protein Targets

Beyond predicting interactions with known targets, molecular docking can also be used in reverse, to screen a ligand against a library of protein structures to identify potential new biological targets. This approach, known as reverse docking or target fishing, can help in discovering new therapeutic applications for existing compounds. To date, no such studies have been published for this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its conformational landscape and dynamic interactions with its biological environment, such as a receptor binding site or a cell membrane. These simulations model the molecule's behavior by calculating the forces between atoms and using these forces to predict their motion, offering a view of the molecule's flexibility and preferred shapes (conformations).

The conformational landscape of a molecule refers to the full range of three-dimensional shapes it can adopt by rotating around its single bonds. nih.gov For this compound, key rotations would occur around the bond connecting the phenyl ring (B-ring) to the chromone core (A- and C-rings) and the bond of the methoxy (B1213986) group. The bromine atom on the A-ring and the methoxy group on the B-ring influence this landscape by altering the molecule's electronic distribution and steric profile. MD simulations can explore these rotational possibilities to identify the most stable, low-energy conformations. nih.gov Understanding which conformations are most prevalent is crucial, as the biologically active conformation is often one of these low-energy states.

Dynamic interactions refer to how the molecule behaves and interacts with its surroundings over time. MD simulations can model this compound in various environments, such as in an aqueous solution to see its interaction with water molecules, or within the active site of a target protein. These simulations reveal how the molecule's structure fluctuates and adapts. For instance, in a binding pocket, the simulation can show how the methoxy group's oxygen might form hydrogen bonds or how the bromine atom might engage in halogen bonding, providing a dynamic picture of the binding event that static modeling cannot capture. rsc.org This information is vital for understanding the mechanisms behind the molecule's biological activity and for designing more potent derivatives.

Chemoinformatics and Ligand-Based Drug Design Principles

Chemoinformatics applies computational methods to analyze and solve chemical problems, particularly in drug discovery. When the three-dimensional structure of a biological target is unknown, ligand-based drug design principles are employed. nih.gov These methods rely on the information from a set of molecules (ligands) known to be active for a particular target to infer what structural features are essential for activity.

One of the primary ligand-based methods is the Quantitative Structure-Activity Relationship (QSAR) study. QSAR models aim to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. tandfonline.com For flavonoids, including this compound, QSAR studies have been conducted to understand their interaction with targets like the GABA(A) receptor. tandfonline.com In such studies, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity (hydrophobicity), and electronic properties.

A study exploring the QSAR of flavonoids' interaction with the GABA(A) receptor included this compound in its dataset. tandfonline.com The table below shows some of the calculated descriptors for this compound from that study.

| Descriptor | Value | Description |

| pIC50 (Observed) | 0.322 | The negative logarithm of the half-maximal inhibitory concentration, indicating biological activity. |

| pIC50 (Calculated) | 0.449 | The biological activity predicted by the QSAR model. |

| Residual | 0.127 | The difference between the observed and calculated activity, indicating the model's prediction error for this specific compound. |

This data is derived from a QSAR study on flavonoid interactions with the GABA(A) receptor. tandfonline.com

Another key ligand-based technique is pharmacophore modeling. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. researchgate.net To develop a pharmacophore model for a series of active compounds like this compound, their structures are superimposed to identify common chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. youtube.com The resulting model represents a 3D map of these crucial features. This pharmacophore can then be used as a query to screen large databases of chemical compounds to find new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. mdpi.com

Conclusion and Future Research Directions

Synthesis of Current Knowledge on 6-Bromo-4'-methoxyflavone in Chemical Biology

There is no available scientific literature or data regarding the synthesis or chemical biology of this compound.

Identification of Underexplored Mechanistic Pathways and Biological Targets

Without any studies on its biological effects, it is impossible to identify any mechanistic pathways or biological targets associated with this compound.

Opportunities for Rational Design and Targeted Synthesis of Next-Generation Flavone (B191248) Derivatives

The synthesis of substituted flavones is a well-established field, with various methods reported for creating derivatives with different halogen, methoxy (B1213986), and other functional groups. nih.govbiomedres.usresearchgate.netresearchgate.net In principle, these general synthetic strategies could be adapted for the targeted synthesis of this compound and its derivatives. The presence of a bromine atom and a methoxy group offers potential sites for further chemical modification, which could be explored in the rational design of new compounds. However, without any data on the biological activity of the parent compound, such design efforts would be purely speculative.

Integration of Multi-Omics Data for Systems-Level Understanding

The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) is a powerful approach for understanding the complex biological effects of chemical compounds. nih.gov This strategy provides a systems-level view of cellular responses and can help elucidate mechanisms of action and identify novel biomarkers. mdpi.com In the context of a novel flavone derivative, such an approach would be highly valuable. However, given the lack of any biological studies on this compound, there is no existing data to integrate, and therefore, a systems-level understanding remains an entirely future prospect, contingent on the compound's synthesis and initial biological screening.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 6-Bromo-4'-methoxyflavone, and how can reaction yields be optimized?

- Methodology : Use Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the bromo group at the 6-position of the flavone scaffold. Optimize yields by controlling reaction temperature (e.g., 60–80°C for Suzuki coupling) and using Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids. Monitor reaction progress via TLC or HPLC .

- Key considerations : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to potential byproducts from incomplete substitution .

Q. How should researchers validate the structural integrity of this compound?

- Methodology : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm methoxy (-OCH₃) resonance at δ ~3.8 ppm and bromine-induced deshielding at C-6 (aromatic protons near δ 7.5–8.0 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 317.01 for C₁₆H₁₃BrO₃) .

- HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .

Q. What are the recommended storage conditions to maintain compound stability?

- Guidelines : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent photodegradation and oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How does the bromine substitution at C-6 influence the biological activity of 4'-methoxyflavone derivatives?

- Mechanistic insight : Bromine enhances electrophilicity, potentially increasing interactions with cellular targets (e.g., PARP-1 inhibition for neuroprotection). Compare IC₅₀ values of this compound with non-brominated analogs in in vitro assays (e.g., PARP activity assays) .

- Experimental design : Use dose-response curves (0.1–50 µM) in neuronal cell models (e.g., SH-SY5Y) to evaluate anti-apoptotic effects via caspase-3/7 activity assays .

Q. How can contradictory data on anti-angiogenic vs. neuroprotective activities be resolved?

- Hypothesis testing : Evaluate context-dependent mechanisms:

- Anti-angiogenesis : Test in HUVEC models using tube formation assays; measure VEGF suppression via qPCR .

- Neuroprotection : Assess PARP-1 inhibition in oxidative stress models (e.g., H₂O₂-treated neurons). Use knockout cell lines to confirm target specificity .

- Data reconciliation : Differences may arise from cell-type specificity or concentration-dependent effects (e.g., dual activity at low vs. high doses).

Q. What strategies optimize this compound’s bioavailability for in vivo studies?

- Approaches :

- Solubility enhancement : Use co-solvents (DMSO:PBS ≤ 0.1%) or nanoformulations (liposomes) .

- Pharmacokinetics : Conduct LC-MS/MS analysis in plasma after oral administration (10 mg/kg in rodents) to calculate AUC and half-life .

Q. How can researchers address off-target effects in kinase inhibition studies?

- Methodology : Perform kinome-wide profiling (e.g., using KinomeScan) at 1 µM concentration. Prioritize kinases with >50% inhibition for validation via in vitro kinase assays (e.g., ADP-Glo™) .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.